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Adenylyl-(3'-5')-adenosine 3'-monophosphate - 3536-89-8

Adenylyl-(3'-5')-adenosine 3'-monophosphate

Catalog Number: EVT-13864177
CAS Number: 3536-89-8
Molecular Formula: C20H26N10O13P2
Molecular Weight: 676.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Adenylyl-(3'-5')-adenosine 3'-monophosphate is a complex nucleotide that plays a significant role in various biological processes, particularly in cellular signaling. This compound consists of two adenosine monophosphate units linked by a phosphodiester bond at the 3' and 5' positions. It is classified as a dinucleotide and is integral to the synthesis of cyclic adenosine monophosphate, a well-known second messenger involved in numerous signaling pathways within eukaryotic cells. The molecular formula for adenylyl-(3'-5')-adenosine 3'-monophosphate is C20H26N10O13P2C_{20}H_{26}N_{10}O_{13}P_{2} with a molecular weight of approximately 676.43 g/mol .

Synthesis Analysis

Methods

The synthesis of adenylyl-(3'-5')-adenosine 3'-monophosphate typically involves the stepwise addition of adenosine monophosphate units. This can be achieved through various methods, including:

  • Solid-phase synthesis: This method utilizes a solid support to which nucleotides are sequentially added. Protecting groups are often used to prevent unwanted reactions during synthesis.
  • Solution-phase synthesis: In this approach, reagents are mixed in solution, allowing for the formation of phosphodiester bonds between nucleotide units.

Technical Details

The synthesis process generally requires coupling agents to facilitate the formation of phosphodiester bonds and may involve automated synthesizers for higher efficiency and precision. The reaction conditions must be carefully controlled to ensure high yield and purity, often including deprotection and purification steps post-synthesis .

Molecular Structure Analysis

Structure

Adenylyl-(3'-5')-adenosine 3'-monophosphate features a dinucleotide structure where two adenosine monophosphate units are connected via a (3'->5')-phosphodiester linkage. The structural representation includes:

  • Molecular Formula: C20H26N10O13P2C_{20}H_{26}N_{10}O_{13}P_{2}
  • Molecular Weight: Approximately 676.43 g/mol
  • CAS Number: 3536-89-8 .

Data

The compound's structural characteristics contribute to its function in cellular signaling, particularly in the activation of protein kinases and modulation of metabolic pathways.

Chemical Reactions Analysis

Types of Reactions

Adenylyl-(3'-5')-adenosine 3'-monophosphate can undergo several chemical reactions, including:

  • Hydrolysis: Breaking down into individual adenosine monophosphate units when exposed to water.
  • Oxidation and Reduction: Modifying nucleotide bases or the sugar-phosphate backbone.
  • Substitution Reactions: Replacing specific functional groups within the molecule.

Technical Details

Common reagents used in these reactions include adenosine triphosphate and specific enzymes such as adenylyl cyclase, which catalyzes the formation of cyclic adenosine monophosphate from adenosine triphosphate . Hydrolysis typically occurs under acidic or basic conditions, while oxidation may involve reagents like hydrogen peroxide.

Mechanism of Action

Adenylyl-(3'-5')-adenosine 3'-monophosphate functions primarily as a signaling molecule. Its mechanism involves:

  1. Activation of Protein Kinases: It activates cAMP-dependent protein kinase, leading to phosphorylation events that modulate cellular responses to hormones and neurotransmitters.
  2. Regulation of Cellular Processes: It influences processes such as cell proliferation, differentiation, and apoptosis by modulating gene expression and metabolic pathways.

The balance between the activities of adenylyl cyclase (which synthesizes cyclic adenosine monophosphate) and phosphodiesterases (which degrade it) is crucial for maintaining cellular homeostasis .

Physical and Chemical Properties Analysis

Physical Properties

Adenylyl-(3'-5')-adenosine 3'-monophosphate is typically a white to off-white powder at room temperature, soluble in water due to its polar nature.

Chemical Properties

  • Stability: The compound is stable under neutral pH but can degrade under extreme acidic or basic conditions.
  • Reactivity: It readily participates in hydrolysis and other chemical reactions due to its phosphodiester bonds .
Applications

Adenylyl-(3'-5')-adenosine 3'-monophosphate has several applications in scientific research:

  • Biochemical Research: Used as a model compound to study nucleotide interactions and cellular signaling pathways.
  • Medical Research: Investigated for potential therapeutic applications, including antiviral and anticancer treatments.
  • Diagnostic Tools: Employed in the development of biosensors and diagnostic assays due to its role in cellular signaling .
Introduction to Adenylyl-(3'-5')-Adenosine 3'-Monophosphate in Biochemical Systems

Adenylyl-(3'-5')-adenosine 3'-monophosphate (ApA) represents a fundamental class of dinucleotide phosphates that serve as critical mediators in biochemical pathways. Characterized by a 3',5'-phosphodiester bond linking two adenosine units—one terminating in a 3'-monophosphate group—ApA exemplifies the structural versatility of nucleotides beyond canonical nucleic acid polymers. Unlike mononucleotides like adenosine monophosphate (AMP), which function primarily as energy carriers or secondary messengers [4] [6], ApA occupies a unique niche as a covalent signaling intermediate and a relic of prebiotic molecular evolution. Its significance spans two domains: (1) as a co-regulator in modern enzymatic cascades, and (2) as a model for understanding primordial nucleic acid assembly.

Evolutionary Significance of Dinucleotide Phosphate Derivatives in Cellular Signaling

Dinucleotide phosphates, including ApA, emerged early in life’s history as modular signaling molecules. Their evolution is intertwined with the development of energy-sensing mechanisms and host-pathogen interactions:

  • Energy Sensing and Metabolic Adaptation:ApA and analogs like adenosine 3',5'-cyclic monophosphate (cAMP) are integral to ancient energy-sensing pathways. In Salmonella typhimurium, cAMP concentration directly dictates the lysis-lysogeny switch in bacteriophage P22 infections. When host energy stores are depleted (high cAMP), viruses favor lysogeny, promoting host survival; under energy-replete conditions (low cAMP), lysis dominates [1]. This highlights how dinucleotides like cAMP—structurally analogous to ApA—serve as environmental sensors that optimize pathogen strategies in response to metabolic cues.

  • Toxin-Adenylate Cyclase Interactions:Class II adenylate cyclases (ACs) in pathogens (e.g., Bordetella pertussis, Bacillus anthracis) exploit host nucleotides to generate cAMP. These enzymes, activated by host proteins like calmodulin, catalyze ATP → cAMP conversion, disrupting cellular homeostasis [8]. ApA’s structural similarity to cAMP suggests potential cross-reactivity in these pathways, though its direct role remains underexplored. Notably, some bacterial ACs (e.g., in Yersinia spp.) require actin for activation, indicating diversification of dinucleotide-dependent signaling [8].

  • Convergent Evolution of Dinucleotide Utilization:Five distinct classes of adenylate cyclases have evolved independently across taxa:

  • Class I: Found in γ-proteobacteria (e.g., E. coli), regulated by glucose availability.
  • Class II: Toxin-derived ACs activated by host factors.
  • Class III: "Universal" ACs in eukaryotes and prokaryotes, ancestrally linked to guanylate cyclases [8].This convergence underscores dinucleotides’ versatility as molecular messengers in disparate biological systems.

Table 1: Biochemical Roles of Key Dinucleotide Phosphates

CompoundFunctionEvolutionary Significance
cAMPAllosteric regulator of catabolite repressionOptimizes viral replication strategy [1]
ApUp (Adenylyl-3',5'-uridine)Cofactor for diphtheria toxinStabilizes toxin structure [10]
ApAPutative signaling intermediate; RNA assembly unitPrebiotic polymerization template [4] [7]

Role in Primordial RNA and Early Nucleic Acid Interactions

ApA’s structural simplicity—a dinucleotide with a 3',5'-linkage—positions it as a plausible prebiotic RNA precursor. Its properties illuminate mechanisms driving the RNA world hypothesis:

  • Non-Enzymatic Polymerization and Template-Directed Synthesis:Under simulated prebiotic conditions, adenosine derivatives spontaneously form phosphodiester bonds. Adenosine monophosphate (AMP), a core ApA component, polymerizes into oligomers resembling mini-helical structures without enzymes [4] [9]. ApA itself acts as a minimal ligation unit, bridging oligoribonucleotides via template-directed assembly. Experiments show ApA hybridizes with complementary strands, facilitating nonenzymatic replication of short RNA sequences [6].

  • Molecular Recognition and Catalytic Function:The adenine base in ApA enables specific hydrogen bonding with uracil or adenine, supporting proto-genetic coding. In ribozyme analogs, ApA enhances catalysis in trans-acting ribozymes by stabilizing active conformations. For example:

A p A  ||| |||  U–U–A (Template strand)  

This hybridization primes ligation or cleavage, mimicking primitive ribozyme function [4] [9].

  • Thermodynamic Stability and Selective Preservation:ApA’s 3',5'-bond confers greater stability versus 2',5'-linked isomers due to reduced steric strain. Prebiotic chemistry simulations reveal 3',5'-dinucleotides accumulate at higher yields in evaporative or ice-thaw cycles, suggesting chemical selection prior to biological evolution [4]. Additionally, ApA resists hydrolytic degradation better than mononucleotides, enhancing its persistence in fluctuating environments.

Table 2: Properties of ApA in Prebiotic Chemistry

PropertySignificance for Primordial RNAExperimental Support
Nonenzymatic AssemblySelf-polymerizes into RNA-like chainsAMP polymerization under dehydration [4]
Template FidelityHybridizes with complementary strands; enables replicationApA-directed oligomer ligation [6] [9]
StabilityResists hydrolysis; accumulates in prebiotic simulationsSelective enrichment in thermal cycles [4]

Concluding Remarks

Adenylyl-(3'-5')-adenosine 3'-monophosphate exemplifies the dual identity of dinucleotides: as vestiges of prebiotic chemistry and as specialized regulators in modern biology. Its 3',5'-phosphodiester bond establishes a direct link between abiotic nucleic acid assembly and the genetic machinery of life, while its signaling potential underscores the exaptation of nucleotides for cellular communication. Future studies exploring ApA’s interactions with primordial peptides or its role in extant metabolic kinases (e.g., AMP-activated protein kinase [4] [6]) will further illuminate its evolutionary legacy.

Properties

CAS Number

3536-89-8

Product Name

Adenylyl-(3'-5')-adenosine 3'-monophosphate

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl hydrogen phosphate

Molecular Formula

C20H26N10O13P2

Molecular Weight

676.4 g/mol

InChI

InChI=1S/C20H26N10O13P2/c21-15-9-17(25-3-23-15)29(5-27-9)19-11(32)13(7(1-31)40-19)43-45(37,38)39-2-8-14(42-44(34,35)36)12(33)20(41-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-33H,1-2H2,(H,37,38)(H2,21,23,25)(H2,22,24,26)(H2,34,35,36)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1

InChI Key

ABDWNIRZBUVFHC-XPWFQUROSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(O)O)O)N

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